molecular formula C14H9FN2OS B2997137 (Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide CAS No. 340229-35-8

(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2997137
CAS No.: 340229-35-8
M. Wt: 272.3
InChI Key: YTAQRFRKEHKBIH-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide is an organic compound that features a cyano group, a fluorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carbaldehyde in the presence of a base such as piperidine. This is followed by the addition of cyanoacetamide under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amide or cyano groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its interactions with cellular pathways are of particular interest for developing new treatments.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the fluorophenyl ring are crucial for binding to these targets, which can inhibit or modulate their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-fluoro-N′-(3-phenyl)benzimidamide
  • (E)-2-fluoro-N′-phenylbenzimidamide
  • (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide

Uniqueness

(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide is unique due to its combination of a cyano group, a fluorophenyl group, and a thiophene ring. This structure provides distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAQRFRKEHKBIH-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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